1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide
Description
Properties
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-[[4-(trifluoromethoxy)phenyl]methyl]azetidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O5/c21-20(22,23)30-15-4-1-12(2-5-15)8-24-18(26)14-9-25(10-14)19(27)13-3-6-16-17(7-13)29-11-28-16/h1-7,14H,8-11H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCOGUVBVIGGSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NCC4=CC=C(C=C4)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide is a novel organic molecule that combines a benzo[d][1,3]dioxole moiety with an azetidine structure. This unique combination suggests potential pharmacological applications, particularly in the fields of oncology and anti-inflammatory therapies. The benzo[d][1,3]dioxole structure is known for its presence in various biologically active compounds, while the trifluoromethoxy group may enhance lipophilicity and biological activity.
Structural Characteristics
The molecular structure of this compound can be denoted as follows:
This structure features:
- Benzo[d][1,3]dioxole : A bicyclic structure known for its role in various bioactive compounds.
- Azetidine : A four-membered nitrogen-containing ring that contributes to the compound's reactivity and biological interactions.
- Trifluoromethoxy group : Enhances the compound's lipophilicity and may influence its interaction with biological targets.
Anticancer Properties
Research indicates that compounds with similar structural motifs to this compound exhibit significant anticancer activities. For instance, studies on related benzo[d][1,3]dioxole derivatives have shown promising results in inhibiting tumor growth across various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Doxorubicin | HepG2 | 7.46 | |
| Doxorubicin | HCT116 | 8.29 | |
| Doxorubicin | MCF7 | 4.56 | |
| Novel Compound | HepG2 | 2.38 | |
| Novel Compound | HCT116 | 1.54 | |
| Novel Compound | MCF7 | 4.52 |
The IC50 values suggest that derivatives of benzo[d][1,3]dioxole can outperform standard chemotherapeutics like doxorubicin in certain cases, indicating their potential as effective anticancer agents.
The mechanisms underlying the anticancer effects of these compounds often involve:
- EGFR Inhibition : Compounds have been shown to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in cancer progression.
- Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells.
- Cell Cycle Arrest : Analysis reveals that certain derivatives cause cell cycle arrest at specific phases, contributing to their antiproliferative effects.
Anti-inflammatory Activity
In addition to anticancer properties, the compound's structural features suggest potential anti-inflammatory activity. Similar compounds have demonstrated effectiveness as cyclooxygenase (COX) inhibitors:
| Compound Name | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| Compound A | 90 | 99 |
| Compound B | 68 | 59 |
| Sodium Diclofenac (Standard) | 50 | 65 |
These results indicate that modifications to the benzo[d][1,3]dioxole structure can enhance anti-inflammatory properties significantly.
Case Studies
Several case studies have highlighted the biological activity of related compounds:
- Anticancer Activity Study : A series of benzo[d][1,3]dioxole-based compounds were synthesized and tested against various cancer cell lines. The study found that certain derivatives exhibited lower IC50 values than established drugs like doxorubicin, suggesting a promising avenue for drug development .
- Inflammatory Response Study : In vitro studies demonstrated that compounds derived from benzo[d][1,3]dioxole significantly reduced levels of pro-inflammatory cytokines such as IL-1β and inhibited COX enzymes .
Scientific Research Applications
The compound 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide has garnered attention in scientific research due to its potential applications in medicinal chemistry, particularly in the fields of cancer treatment and enzyme inhibition. Below is a detailed exploration of its applications, supported by relevant case studies and data.
Anticancer Activity
Research indicates that compounds with a benzo[d][1,3]dioxole structure exhibit significant anticancer properties. The mechanism often involves:
- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at the S phase, leading to inhibited proliferation of cancer cells.
- Apoptosis Induction : The compound may also trigger apoptosis in various cancer cell lines, such as HepG2 (liver cancer), MCF-7 (breast cancer), and HCT116 (colon cancer) .
Case Study: Antitumor Efficacy
A study on benzothiazole derivatives highlighted structural modifications that enhance anticancer activity. Although specific data on the compound is limited, analogs have demonstrated promising results against multiple human tumor cell lines .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy, particularly against proteases like calpain, which are implicated in neurodegenerative diseases. The proposed mechanism involves:
- Covalent Modification : Compounds similar to this one can modify active site cysteine residues in enzymes, leading to decreased activity .
Case Study: Calpain Inhibition
Research has shown that triazole derivatives effectively inhibit calpain, suggesting that our compound could exhibit similar inhibitory effects due to its structural similarities .
Data Table: Summary of Biological Activities
| Property | Details |
|---|---|
| Anticancer Properties | Induces apoptosis and cell cycle arrest in cancer cells |
| Enzyme Inhibition | Potential inhibitor of calpain and other proteases |
| Mechanism of Action | Modulates microtubule assembly; interacts with cellular pathways involved in tumor growth |
Q & A
Basic: What are the recommended synthetic routes for synthesizing 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide, and how can reaction yields be optimized?
Methodological Answer:
The synthesis typically involves coupling the benzo[d][1,3]dioxole-5-carbonyl moiety to the azetidine-3-carboxamide core. A validated approach includes:
- Step 1 : Activation of the benzo[d][1,3]dioxole-5-carboxylic acid using coupling agents like HATU or DCC in anhydrous acetonitrile or DMF .
- Step 2 : Reaction with the azetidine-3-carboxamide intermediate under inert conditions (argon/nitrogen), followed by purification via column chromatography (Hex/EtOAC 70:30) to achieve yields of ~60–75% .
- Optimization : Adjusting stoichiometry (1.2:1 molar ratio of acylating agent to amine), temperature (0°C to room temperature), and solvent polarity can mitigate side reactions. Monitor progress via TLC (Rf ~0.14–0.15 in Hex/EtOAc) .
Basic: Which analytical techniques are critical for confirming the structural integrity and purity of this compound?
Methodological Answer:
- 1H/13C-NMR : Assign peaks to confirm the azetidine ring (δ ~3.5–4.5 ppm for CH2 and CH groups) and benzo[d][1,3]dioxole (δ ~6.7–7.1 ppm for aromatic protons) .
- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to assess purity (>95%) and detect impurities from incomplete coupling .
- Melting Point : Consistent melting range (e.g., 170–173°C for analogous compounds) indicates crystallinity and purity .
Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo models for this compound?
Methodological Answer:
- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsome assays) to identify rapid degradation in vivo, which may explain reduced efficacy compared to in vitro results .
- Dose Optimization : Conduct dose-response studies in animal models, adjusting for bioavailability limitations (e.g., solubility enhancers like cyclodextrins) .
- Target Engagement Assays : Use techniques like SPR or cellular thermal shift assays (CETSA) to verify target binding in vivo .
Advanced: What computational strategies are effective for predicting the compound’s binding affinity to cytochrome P450 enzymes?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina with CYP3A4/2D6 crystal structures (PDB IDs: 4NY4, 5T3Q) to map interactions with the trifluoromethoxybenzyl group .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of enzyme-ligand complexes, focusing on hydrogen bonds with heme iron .
- ADMET Prediction : Tools like SwissADME predict metabolic hotspots (e.g., oxidation of the benzodioxole ring) .
Advanced: How should researchers design structure-activity relationship (SAR) studies to improve selectivity for kinase targets?
Methodological Answer:
- Core Modifications : Synthesize analogs with substituted azetidine rings (e.g., methyl or fluoro groups at C3) to sterically hinder off-target binding .
- Functional Group Scanning : Replace the trifluoromethoxy group with methoxy, chloro, or nitro substituents and test inhibition against kinase panels (e.g., Eurofins KinaseProfiler) .
- Data Analysis : Use hierarchical clustering of IC50 values to identify substituent patterns correlating with selectivity .
Basic: What safety protocols are essential during large-scale synthesis of this compound?
Methodological Answer:
- Hazard Analysis : Conduct reactivity screening (e.g., DSC for exothermic decomposition risks) and ensure fume hood use for volatile reagents like acetonitrile .
- Waste Management : Neutralize acidic/byproduct streams (e.g., quench acyl chlorides with ice-cold sodium bicarbonate) .
- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and flame-resistant lab coats, especially when handling trifluoromethoxy-containing intermediates .
Advanced: How can researchers validate the compound’s stability under varying pH conditions for formulation studies?
Methodological Answer:
- Forced Degradation Studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, monitoring degradation via UPLC-MS. Hydrolysis of the benzodioxole ring is a key instability indicator .
- Kinetic Modeling : Use Arrhenius plots to extrapolate shelf-life at 25°C from accelerated stability data (40–60°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
